molecular formula C22H38 B089298 1,4-Dioctylbenzene CAS No. 10541-38-5

1,4-Dioctylbenzene

Cat. No.: B089298
CAS No.: 10541-38-5
M. Wt: 302.5 g/mol
InChI Key: WNLMYIPOMNQVLC-UHFFFAOYSA-N
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Description

1,4-Dioctylbenzene is an organic compound with the molecular formula C22H38. It consists of a benzene ring substituted with two octyl groups at the 1 and 4 positions. This compound is known for its hydrophobic properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dioctylbenzene can be synthesized by treating 1,4-dichlorobenzene with a suitable Grignard reagent such as octyl magnesium bromide and 1-bromooctane . The reaction typically involves the following steps:

  • Preparation of the Grignard reagent by reacting magnesium with 1-bromooctane in anhydrous ether.
  • Addition of the Grignard reagent to 1,4-dichlorobenzene under controlled conditions to form this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dioctylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert this compound to its corresponding alkane derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly used.

Major Products:

    Oxidation: Formation of octanoic acid derivatives.

    Reduction: Formation of octane derivatives.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

1,4-Dioctylbenzene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other organic compounds and polymers.

    Biology: Investigated for its potential use in biological assays and as a hydrophobic agent in various biological applications.

    Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic properties.

    Industry: Utilized as a plasticizer, lubricant, and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1,4-dioctylbenzene involves its interaction with hydrophobic environments. The octyl groups provide hydrophobicity, allowing the compound to interact with non-polar substances. This property makes it useful in applications where hydrophobic interactions are essential, such as in drug delivery systems and as a dispersant in industrial processes.

Comparison with Similar Compounds

    1,4-Diisopropylbenzene: Similar structure but with isopropyl groups instead of octyl groups.

    1,4-Diethynylbenzene: Contains ethynyl groups instead of octyl groups.

    1,3,5-Triethylbenzene: Contains three ethyl groups on the benzene ring.

Uniqueness: 1,4-Dioctylbenzene is unique due to its long alkyl chains, which provide significant hydrophobicity. This property distinguishes it from other similar compounds with shorter alkyl chains or different substituents, making it particularly useful in applications requiring strong hydrophobic interactions.

Properties

IUPAC Name

1,4-dioctylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38/c1-3-5-7-9-11-13-15-21-17-19-22(20-18-21)16-14-12-10-8-6-4-2/h17-20H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLMYIPOMNQVLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70453600
Record name 1,4-Dioctylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10541-38-5
Record name 1,4-Dioctylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dioctylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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